![molecular formula C16H17N3O3 B2871221 3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900297-43-0](/img/structure/B2871221.png)
3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The InChI Code for this compound is 1S/C22H29N5O3/c1-15-13-20 (23-7-8-26-9-11-30-12-10-26)27-22 (24-15)21 (16 (2)25-27)17-5-6-18 (28-3)19 (14-17)29-4/h5-6,13-14,23-24H,1,7-12H2,2-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 411.5 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and higher anticancer activities compared to reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Such findings indicate the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents targeting various cancers and microbial infections.
Anti-Inflammatory and Analgesic Activities
Pyrazolo[1,5-a]pyrimidin-7-ones have been explored for their anti-inflammatory properties, with some compounds showing activity and a better therapeutic index than standard drugs like phenylbutazone and indomethacin, and importantly, devoid of ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983). This research points towards the development of safer anti-inflammatory medications.
Neuroinflammation Imaging Agents
Pyrazolo[1,5-a]pyrimidines have also been utilized as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Novel derivatives have shown subnanomolar affinity for TSPO, comparable to known ligands, and demonstrated potential as in vivo positron emission tomography (PET) radiotracers for neuroinflammation imaging (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015). This application is crucial for diagnosing and monitoring neuroinflammatory conditions.
Antitumor Evaluation
Further research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has investigated their antitumor activities, with some compounds showing potent in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. This indicates the potential for developing new chemotherapeutic agents based on pyrazolo[1,5-a]pyrimidine scaffolds (El-Naggar, Hassan, Awad, Mady, 2018).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially affecting the normal transmission of nerve pulses .
Biochemical Pathways
The compound may influence biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals . These compounds can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Similar compounds have been observed to cause changes in cellular components due to oxidative stress . This can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-7-14(20)19-16(17-9)15(10(2)18-19)11-5-6-12(21-3)13(8-11)22-4/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMZTBPBUJJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

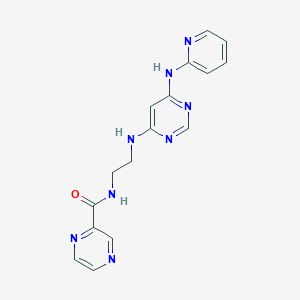
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)
![4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2871145.png)
![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)
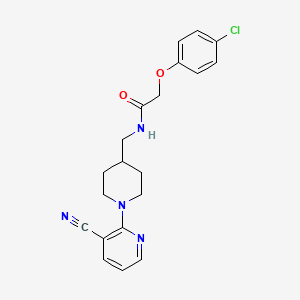
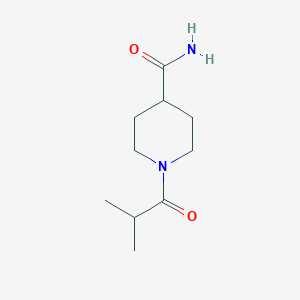
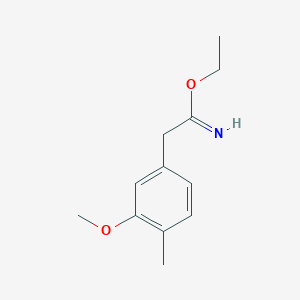
![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)
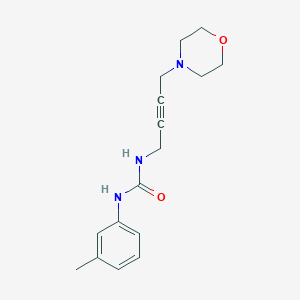
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)
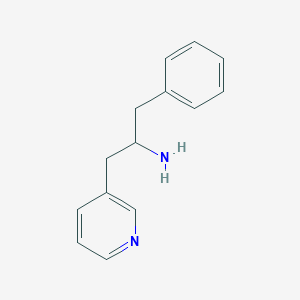


![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)